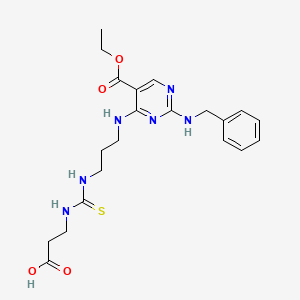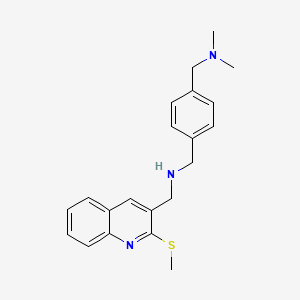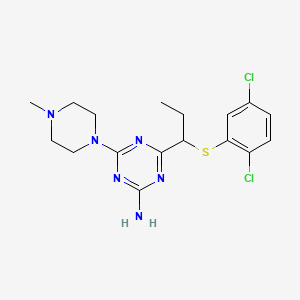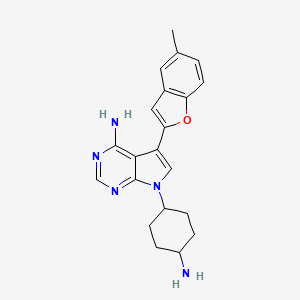
Pcsk9-IN-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pcsk9-IN-23 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and purification to obtain the desired compound in high yield and purity .
化学反応の分析
Types of Reactions
Pcsk9-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Pcsk9-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PCSK9 inhibition and its effects on cholesterol metabolism.
Biology: Employed in research to understand the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
作用機序
Pcsk9-IN-23 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition allows more LDL receptors to be recycled to the liver cell surface, where they can remove LDL cholesterol from the bloodstream. The molecular targets of this compound include the active site of PCSK9, and the pathways involved in its mechanism of action are related to cholesterol metabolism and receptor-mediated endocytosis .
類似化合物との比較
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production.
Uniqueness of Pcsk9-IN-23
This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like evolocumab and alirocumab directly bind to PCSK9, this compound may have different binding sites or mechanisms, offering potential advantages in terms of efficacy, stability, and delivery .
特性
分子式 |
C22H18F6N2O |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
6-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-4-[[4-(trifluoromethyl)phenyl]methylamino]pyridin-2-one |
InChI |
InChI=1S/C22H18F6N2O/c1-14-10-19(29-12-15-2-6-17(7-3-15)21(23,24)25)11-20(31)30(14)13-16-4-8-18(9-5-16)22(26,27)28/h2-11,29H,12-13H2,1H3 |
InChIキー |
HALZZSRMURPKGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1CC2=CC=C(C=C2)C(F)(F)F)NCC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)





![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

